molecular formula C17H27BrO4 B14806575 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane

15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane

Cat. No.: B14806575
M. Wt: 375.3 g/mol
InChI Key: YTYIEYHTFXFSDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the bromination of 1-phenyl-2,5,8,11-tetraoxapentadecane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,5,8,11-tetraoxapentadecane: Lacks the bromine atom, resulting in different reactivity and applications.

    15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane:

Uniqueness

15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H27BrO4

Molecular Weight

375.3 g/mol

IUPAC Name

2-[2-[2-(4-bromobutoxy)ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C17H27BrO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2

InChI Key

YTYIEYHTFXFSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCCCBr

Origin of Product

United States

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